molecular formula C13H25N3O4S2 B6771431 N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6771431
M. Wt: 351.5 g/mol
InChI Key: JGSNPVRKVUTTBI-UHFFFAOYSA-N
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Description

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a thiazinane ring, and a sulfonyl group

Properties

IUPAC Name

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4S2/c1-4-22(19,20)15-8-12(9-15)7-14-13(17)16-5-6-21(18)11(3)10(16)2/h10-12H,4-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSNPVRKVUTTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CNC(=O)N2CCS(=O)C(C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the thiazinane ring. The final step involves the formation of the carboxamide group.

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Sulfonyl Group Introduction: The sulfonyl group is introduced via sulfonylation, typically using reagents like sulfonyl chlorides in the presence of a base.

    Thiazinane Ring Formation: The thiazinane ring is formed through a cyclization reaction involving a suitable thioamide precursor.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The azetidine and thiazinane rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide
  • N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide

Uniqueness

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide is unique due to the presence of both the azetidine and thiazinane rings, which are less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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